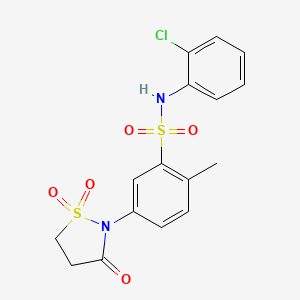

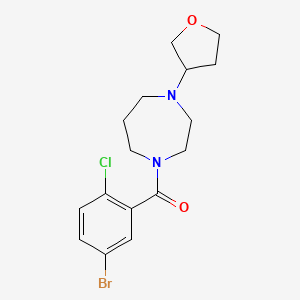

![molecular formula C14H12FN3O2 B2502834 N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1436110-69-8](/img/structure/B2502834.png)

N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves direct acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . Another approach is the reaction of amines with cyanoacetate to produce cyanoacetamido moieties, which can then be used to synthesize a variety of heterocyclic derivatives . The synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives also involves amination and cyclization reactions, followed by a reaction with N-substituted ethyl carbamate . These methods highlight the versatility and reactivity of the cyanoacetamide group in creating diverse molecular structures.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray single crystallography, IR, and NMR spectroscopy . These techniques allow for the determination of the solid-state properties and the examination of hydrogen bonding interactions in the solution phase. The presence of substituents on the phenyl ring can significantly influence the molecular geometry and electronic properties of the compounds.

Chemical Reactions Analysis

Acetamide derivatives with cyano groups can participate in various chemical reactions, leading to the formation of heterocyclic compounds with different rings such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin . The reactivity is influenced by the presence of the cyano group, which can undergo nucleophilic attack and cyclization reactions. Additionally, the compound with a 3,5-dinitrophenyl group exhibits colorimetric sensing behavior towards fluoride anions, indicating its potential in chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of cyano and fluorophenyl groups can affect the compound's polarity, solubility, and reactivity. The solid-state properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the material's behavior . The bioactivity of these compounds, including their antitumor and antibacterial effects, is also a significant aspect of their chemical properties, as demonstrated by the inhibition effects on cancer cell lines and selected bacteria .

Scientific Research Applications

Novel Antibacterial Agents

Oxazolidinones, a class to which our compound of interest is closely related, have been investigated for their unique mechanism of inhibiting bacterial protein synthesis. Novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These studies suggest a promising role for oxazolidinone derivatives in addressing antibiotic resistance (Zurenko et al., 1996).

Photochemical Studies

Flutamide, a compound with a similar structural motif to our compound of interest, has been studied for its photoreactions in different solvents. These studies have shown that flutamide undergoes different photoreactions in acetonitrile and 2-propanol, leading to the formation of various photoproducts. Such research can inform the design of compounds with improved stability and efficacy under light exposure (Watanabe et al., 2015).

Antitumor Activities

The synthesis and evaluation of novel heterocyclic compounds, including thiophene, pyrimidine, and pyrazole derivatives, have been explored for their antitumor activities. Some of these compounds have shown promising inhibitory effects on various cancer cell lines, highlighting the potential of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide derivatives in cancer therapy (Albratty et al., 2017).

Neuroinflammation Imaging

Innovative fluorobenzene-containing radiotracers have been developed for positron emission tomography (PET) imaging of the translocator protein (TSPO) in ischemic brains. These radiotracers, derived from fluorobenzene, offer improved in vivo stability and potential for visualizing neuroinflammation, demonstrating the applicability of fluorophenyl derivatives in neuroimaging (Fujinaga et al., 2018).

Polymorphism Studies

The study of polymorphism in pharmaceutical compounds, such as linezolid, an oxazolidinone antibiotic, has been conducted to understand the relationship between different crystalline forms and the drug's physical and chemical properties. These studies can inform the development of more effective and stable pharmaceutical formulations (Maccaroni et al., 2008).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is a common structure in many bioactive compounds . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The specific mode of action would depend on the target receptor. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it might prevent the replication of viruses within cells .

properties

IUPAC Name |

N-[cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c1-9-6-10(18-20-9)7-14(19)17-13(8-16)11-4-2-3-5-12(11)15/h2-6,13H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVPQFXIPWAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-YL)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)

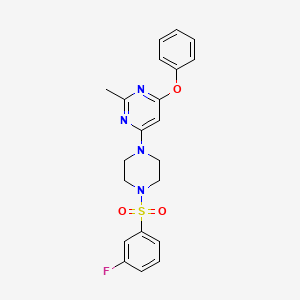

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)

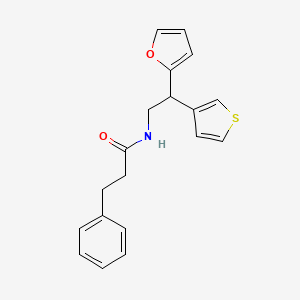

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)

![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)